molecular formula C5H5BrN4O B13622682 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine

Cat. No.: B13622682
M. Wt: 217.02 g/mol
InChI Key: GGCQDXRSZZRYAG-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is a chemical compound with the molecular formula C5H5BrN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by nitrosation. The reaction conditions for bromination often include the use of bromine or a bromine source in the presence of a solvent like acetic acid. Nitrosation can be achieved using nitrous acid or other nitrosating agents under acidic conditions .

Chemical Reactions Analysis

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication. The bromine atom can also participate in halogen bonding, affecting the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine include:

Properties

Molecular Formula

C5H5BrN4O

Molecular Weight

217.02 g/mol

IUPAC Name

N-(5-bromopyrimidin-2-yl)-N-methylnitrous amide

InChI

InChI=1S/C5H5BrN4O/c1-10(9-11)5-7-2-4(6)3-8-5/h2-3H,1H3

InChI Key

GGCQDXRSZZRYAG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC=C(C=N1)Br)N=O

Origin of Product

United States

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